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2-(3,5-Dimethylphenyl)-1,3-dithiolane

Cat. No.: B14316876
CAS No.: 113509-20-9
M. Wt: 210.4 g/mol
InChI Key: QBDLCCKCTUVOCL-UHFFFAOYSA-N
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Description

Contextual Significance of 1,3-Dithiolanes in Chemical Research

1,3-Dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms at positions 1 and 3. chemicalbook.com Their prominence in chemical research stems primarily from their role as protecting groups for carbonyl compounds (aldehydes and ketones). organic-chemistry.org The formation of a 1,3-dithiolane (B1216140) from a carbonyl compound and 1,2-ethanedithiol (B43112) is a robust and widely used method to mask the electrophilic nature of the carbonyl carbon. This protection is stable under a variety of reaction conditions, including those involving nucleophiles and bases, allowing for chemical modifications on other parts of a complex molecule. chemicalbook.com

Beyond their use as protecting groups, 1,3-dithiolanes are pivotal in the concept of "umpolung" or polarity inversion. This concept, central to the work of Corey and Seebach, allows the normally electrophilic carbonyl carbon to be converted into a nucleophilic species. nih.gov By treating a 1,3-dithiane (B146892) (a related six-membered ring) with a strong base, the proton at the C2 position can be abstracted to form a carbanion, which can then react with various electrophiles. While 1,3-dithiolanes are also used in this context, they can be more prone to fragmentation upon metallation compared to their dithiane counterparts.

The versatility of 1,3-dithiolanes extends to their use as precursors for the synthesis of other functional groups. For instance, they can be converted back to the parent carbonyl compound under specific deprotection conditions. chemicalbook.com Furthermore, they can participate in various transformations to yield a diverse array of molecular architectures.

Historical Development and Evolution of 1,3-Dithiolane Chemistry

The chemistry of sulfur-containing heterocycles, including 1,3-dithiolanes, has a rich history. Early investigations focused on their synthesis and basic reactivity. A significant milestone in the evolution of their application was the development of the Corey-Seebach reaction in the 1960s. This groundbreaking work demonstrated the utility of 1,3-dithianes as acyl anion equivalents, fundamentally changing the landscape of carbon-carbon bond formation. This concept of umpolung, while initially demonstrated with dithianes, spurred broader interest in the synthetic potential of related sulfur heterocycles like 1,3-dithiolanes.

Initially, the primary role of 1,3-dithiolanes was as stable protecting groups for carbonyls. Over time, the scope of their utility expanded. Researchers began to explore their reactivity in greater detail, leading to the discovery of new synthetic methodologies. The development of milder and more selective methods for both the formation and cleavage of the dithiolane ring has been a continuous area of research, enhancing their applicability in multi-step total synthesis of complex natural products.

In recent years, the focus has shifted towards exploring the influence of substituents on the reactivity and stability of the 1,3-dithiolane ring. This has led to the development of specialized dithiolane-based reagents and intermediates tailored for specific synthetic challenges.

Unique Structural Features and Synthetic Utility of 2-(3,5-Dimethylphenyl)-1,3-dithiolane

Structural Features:

This compound possesses a distinct set of structural features that influence its chemical behavior. The core of the molecule is the 1,3-dithiolane ring, a five-membered heterocycle. Attached to the C2 carbon of this ring is a 3,5-dimethylphenyl group.

The key structural aspects include:

The 1,3-Dithiolane Ring: This non-aromatic, saturated heterocyclic ring provides a stable scaffold. The two sulfur atoms influence the geometry and electronic properties of the ring.

The 3,5-Dimethylphenyl Group: This aryl substituent is characterized by two methyl groups at the meta positions of the phenyl ring. These methyl groups exert a mild electron-donating inductive effect on the aromatic ring. Sterically, the methyl groups are positioned away from the point of attachment to the dithiolane ring, which may minimize steric hindrance in reactions involving the dithiolane moiety. The electronic properties of this substituted aryl group can influence the reactivity of the C2-H bond of the dithiolane ring. jmcs.org.mx

FeatureDescription
Core Heterocycle1,3-Dithiolane
Substituent at C23,5-Dimethylphenyl
Key BondsC-S, C-C, C-H
Aromatic SystemPhenyl ring with two methyl substituents

Synthetic Utility:

The synthetic utility of this compound is primarily associated with the reactivity of the 1,3-dithiolane ring, modulated by the 3,5-dimethylphenyl substituent. One notable application of 2-aryl-1,3-dithiolanes is in the synthesis of dithioesters. nih.gov

Recent research has shown that 2-aryl-1,3-dithiolanes can undergo base-mediated ring fragmentation to generate aryl-dithiocarboxylates. These intermediates can then be trapped with various electrophiles to produce a library of dithioesters. nih.gov This methodology offers a valuable route to these important compounds, which are utilized in polymer chemistry and as precursors for the synthesis of other heterocycles. The presence of the 3,5-dimethylphenyl group would be expected to influence the rate and efficiency of this fragmentation process due to its electronic and steric properties.

Reaction TypeReagentsIntermediateProduct
Base-mediated fragmentationStrong base (e.g., LiHMDS)Aryl-dithiocarboxylate anionDithioester (after reaction with an electrophile)

The influence of aryl substituents on the reactivity of related heterocyclic systems suggests that the electron-donating nature of the dimethylphenyl group could affect the stability of intermediates and transition states in various reactions. jmcs.org.mx While specific, detailed research on the broad synthetic applications of this compound is not extensively documented, its utility can be inferred from the established chemistry of 2-aryl-1,3-dithiolanes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14S2 B14316876 2-(3,5-Dimethylphenyl)-1,3-dithiolane CAS No. 113509-20-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113509-20-9

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-dithiolane

InChI

InChI=1S/C11H14S2/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7,11H,3-4H2,1-2H3

InChI Key

QBDLCCKCTUVOCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2SCCS2)C

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 3,5 Dimethylphenyl 1,3 Dithiolane

Generation and Reactivity of 2-Lithio-2-(3,5-Dimethylphenyl)-1,3-dithiolane (Acyl Anion Equivalent)

The concept of "umpolung" or reactivity inversion is powerfully demonstrated by the chemistry of 1,3-dithiolanes. researchgate.netscispace.com The C-2 position of the dithiolane, analogous to a carbonyl carbon, can be deprotonated to form a nucleophilic carbanion, effectively behaving as a masked acyl anion. This allows for the formation of carbon-carbon bonds through reactions with various electrophiles. scispace.com

The carbanion, 2-lithio-2-(3,5-dimethylphenyl)-1,3-dithiolane, is typically generated by treating the parent dithiolane with a strong organolithium base, most commonly n-butyllithium (n-BuLi). researchgate.net The reaction is generally performed in an inert, anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, typically ranging from -78 °C to -20 °C, under an inert atmosphere of argon or nitrogen to prevent quenching by moisture or oxygen. researchgate.net

The stability of the resulting 2-lithio-1,3-dithiolane anion is attributed to the presence of the two adjacent sulfur atoms, which can stabilize the negative charge through inductive effects and the involvement of d-orbitals. Solutions of these lithiated species in THF are known to be stable for extended periods (weeks) when stored at low temperatures (-20 °C). researchgate.net At room temperature, however, decomposition can occur via proton abstraction from the solvent. researchgate.net The 3,5-dimethylphenyl substituent at the C-2 position influences the reactivity of the carbanion primarily through steric effects, but the fundamental stability conferred by the dithiolane ring remains.

Table 1: Conditions for the Formation of 2-Lithio-1,3-Dithiolanes

Parameter Condition Rationale
Base n-Butyllithium (n-BuLi) Sufficiently strong base to deprotonate the C-2 proton.
Solvent Tetrahydrofuran (THF) Anhydrous, inert solvent that solubilizes the reagents.
Temperature -78 °C to -20 °C Prevents side reactions and decomposition of the carbanion.

| Atmosphere | Inert (Argon or Nitrogen) | Excludes moisture and oxygen which would quench the carbanion. researchgate.net |

As a potent nucleophile, 2-lithio-2-(3,5-dimethylphenyl)-1,3-dithiolane readily participates in nucleophilic addition and substitution reactions with a wide array of electrophiles. This reactivity is central to its use in constructing new carbon-carbon bonds.

Common classes of electrophiles include:

Alkyl Halides and Sulfonates: The carbanion can displace halides or sulfonate leaving groups to form 2-alkyl-2-(3,5-dimethylphenyl)-1,3-dithiolanes. organic-chemistry.org Benzenesulfonates of primary alcohols have been shown to react efficiently with 2-lithio-1,3-dithianes. organic-chemistry.org

Carbonyl Compounds (Aldehydes and Ketones): Addition to aldehydes and ketones yields β-hydroxy dithiolane adducts. This is one of the most common applications, as the dithiolane group can later be hydrolyzed to reveal a ketone functionality.

Nitroarenes: The reaction with nitroarenes can result in conjugate addition products, where the dithiolane anion adds to the aromatic ring. researchgate.net The ratio of addition to redox products can be influenced by temperature. researchgate.net

Table 2: Examples of Nucleophilic Reactions

Electrophile Product Type General Structure of Product
Primary Alkyl Halide (R-X) 2-Alkyl-1,3-dithiolane
Aldehyde (R'CHO) β-Hydroxy dithiolane
Ketone (R'R''CO) β-Hydroxy dithiolane

The Peterson olefination is a powerful method for synthesizing alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.org This reaction can be adapted for 2-(3,5-dimethylphenyl)-1,3-dithiolane by first introducing a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS) at the C-2 position.

The general sequence is as follows:

Silylation: The parent dithiolane is deprotonated with n-BuLi as described in section 3.1.1, and the resulting carbanion is quenched with a silyl halide (e.g., trimethylsilyl chloride, TMSCl) to yield 2-(3,5-dimethylphenyl)-2-trimethylsilyl-1,3-dithiolane.

Generation of the α-Silylcarbanion: The 2-silyl dithiolane is then deprotonated again with a strong base, typically an organolithium reagent, to generate the α-silylcarbanion.

Reaction with Carbonyl Compound: This α-silylcarbanion is reacted with an aldehyde or ketone. organic-chemistry.org This addition leads to a β-hydroxy silane (B1218182) intermediate. organic-chemistry.org

Elimination: The intermediate β-hydroxy silane undergoes elimination to form the alkene. organic-chemistry.org This elimination can be promoted by either acid or base, and the choice of conditions can influence the stereochemical outcome of the resulting alkene (E vs. Z). organic-chemistry.org Acid-catalyzed elimination generally proceeds via an anti-elimination pathway, while base-catalyzed elimination can proceed through a syn-elimination pathway involving a pentacoordinate silicate (B1173343) intermediate. organic-chemistry.orgscribd.com

This sequence allows for the conversion of a carbonyl compound into a vinylidene dithiolane, which can serve as a versatile intermediate for further transformations.

Oxidative Transformations of this compound

The sulfur atoms of the dithiolane ring are susceptible to oxidation, providing a pathway to various sulfur-containing functional groups with different oxidation states.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. organic-chemistry.orgresearchgate.net In the case of this compound, this oxidation can be controlled to selectively form the corresponding sulfoxides or sulfones.

Sulfoxide (B87167) Formation: Mono-oxidation to form the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this purpose include sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) under controlled conditions. Enantioselective sulfoxidation can also be achieved using modified Sharpless conditions. researchgate.net The oxidation can lead to a mixture of diastereomers (cis and trans isomers of the sulfoxide relative to the C-2 substituent).

Sulfone Formation: Further oxidation of the sulfoxide or direct oxidation of the dithiolane with a stronger oxidizing agent or an excess of the reagent leads to the formation of the sulfone. organic-chemistry.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) are commonly employed for this transformation. organic-chemistry.org Depending on the stoichiometry, this can result in the formation of a di-sulfoxide, a sulfoxide-sulfone, or a di-sulfone.

Table 3: Oxidizing Agents and Products

Reagent Stoichiometry Primary Product Oxidation State
Hydrogen Peroxide (H₂O₂) ~1 equivalent This compound 1-oxide Sulfoxide
m-CPBA ≥2 equivalents This compound 1,1-dioxide Sulfone
Potassium Permanganate (KMnO₄) Excess This compound 1,1,3,3-tetraoxide Di-sulfone

Under specific oxidative conditions, 1,3-dithiolanes can undergo ring expansion reactions to form larger heterocyclic systems. A known transformation involves the conversion of 1,3-dithiolans into dihydro-1,4-dithiins. documentsdelivered.com This reaction represents a rearrangement of the dithioacetal framework. While the precise mechanism can vary depending on the substrate and reagents, it generally involves the formation of a reactive intermediate, such as a sulfonium (B1226848) ylide, which then undergoes rearrangement and ring expansion. This transformation provides a synthetic route to six-membered 1,4-dithiin rings, which are important structural motifs in various functional materials. mit.edu

Deprotection Strategies for the 1,3-Dithiolane (B1216140) Moiety

The regeneration of the parent carbonyl compound from a 1,3-dithiolane is a crucial step in multi-step synthesis. A variety of methods have been developed for this transformation, broadly categorized into hydrolytic, oxidative, and transition metal-induced cleavage. Furthermore, specialized protocols have been developed to enhance efficiency and selectivity.

Hydrolytic methods involve the cleavage of the C-S bonds using water as a reactant, often assisted by a catalyst. While traditional hydrolytic methods can be sluggish, the use of specific reagents can facilitate the process. For instance, layered zirconium sulfophenyl phosphonate (B1237965) has been identified as an effective heterogeneous catalyst for the mild hydrolysis of 1,3-dithiolanes, enabling the recovery of the corresponding carbonyl compounds.

Oxidative cleavage is a common and effective strategy for deprotecting 1,3-dithiolanes. This approach involves the oxidation of the sulfur atoms, which destabilizes the thioacetal and facilitates its collapse to the parent carbonyl compound. A range of oxidizing agents and systems have been successfully employed.

One mild and environmentally friendly protocol utilizes a combination of 30% aqueous hydrogen peroxide activated by a catalytic amount (5 mol%) of iodine in an aqueous micellar system with sodium dodecyl sulfate (B86663) (SDS). This method proceeds under neutral conditions and demonstrates high efficiency, with yields up to 95% achieved in as little as 30 minutes. A key advantage is its tolerance of various sensitive functional groups, such as phenolic acetates and amino-protecting groups, without causing overoxidation.

Other effective oxidative reagents include N-bromo compounds like Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA]. These reagents can efficiently cleave 1,3-dithiolanes under solvent-free conditions at room temperature, providing the parent carbonyl compounds in excellent yields. organic-chemistry.org For example, using TBBDA under solvent-free conditions with a few drops of water and grinding can lead to reaction completion in just 2-3 minutes with yields as high as 98%. organic-chemistry.org

Singlet molecular oxygen, generated from sources like trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate, has also been explored as an effective oxidant for the cleavage of C-S bonds in 2,2-disubstituted 1,3-dithiolanes. nih.gov

Table 1: Comparison of Oxidative Cleavage Reagents for 1,3-Dithiolanes
Reagent SystemConditionsReaction TimeTypical YieldReference
30% H₂O₂ / I₂ (5 mol%) / SDSWater, Room Temp.30 minup to 95% uobasrah.edu.iq
TBBDASolvent-free, grinding, H₂O2-3 min98% organic-chemistry.org
PBBSSolvent-free, grinding, H₂O3 min96% organic-chemistry.org
NBSSolvent-free, grinding, H₂O3 min90% organic-chemistry.org

Transition metal salts are widely used for dithiolane deprotection, often involving the coordination of the metal ion to the sulfur atoms, which weakens the C-S bonds and promotes hydrolysis. Mercury(II) salts, such as mercury(II) nitrate (B79036) trihydrate, are particularly effective. nih.govpacific.edu Although highly efficient, the toxicity of mercury compounds is a significant drawback. nih.gov Other metal salts that have been employed include those of silver(I), zinc(II), gallium(III), and copper(II).

To address environmental concerns and improve reaction efficiency, solid-state or solvent-free deprotection methods have been developed. These protocols often involve grinding the dithiolane substrate with a solid reagent in a mortar and pestle at room temperature. organic-chemistry.orgnih.govwikipedia.org

A notable example is the use of mercury(II) nitrate trihydrate, which achieves deprotection in 1-4 minutes with excellent yields. nih.govpacific.edu Despite its efficiency, the use of toxic mercury is a limitation. nih.gov An alternative solid-phase method employs benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride (AlCl₃). wikipedia.org This system effectively converts 1,3-dithiolanes to their corresponding carbonyl compounds in 5-20 minutes by grinding the reagents together. wikipedia.org Similarly, N-bromo reagents like TBBDA and PBBS are highly effective under solvent-free grinding conditions, offering a metal-free alternative. organic-chemistry.org

Table 2: Solid-State Deprotection Methods for 1,3-Dithiolanes
Reagent SystemConditionsReaction TimeNotable FeaturesReference
Hg(NO₃)₂·3H₂OGrinding, Room Temp.1-4 minHigh efficiency, toxic reagent nih.govpacific.edu
Benzyltriphenylphosphonium peroxymonosulfate / AlCl₃Grinding, Room Temp.5-20 minMetal-free oxidant, requires Lewis acid wikipedia.org
TBBDA / H₂OGrinding, Room Temp.2-3 minFast, high yield, metal-free organic-chemistry.org

In complex molecules containing multiple protecting groups or sensitive functionalities, the selective deprotection of a 1,3-dithiolane is highly desirable. Certain methods exhibit excellent chemoselectivity. The H₂O₂/I₂/SDS system, for instance, is compatible with various phenol (B47542) and amino protecting groups like BOC and Cbz carbamates. uobasrah.edu.iq Competitive experiments have shown that this system can selectively deprotect activated dithianes over nonactivated ones. uobasrah.edu.iq The development of such selective methods is crucial for enhancing the efficiency of synthetic routes toward complex target molecules.

Cycloreversion Reactions of Dithiolane Carbanions

Beyond its role as a protective group, the 1,3-dithiolane ring can undergo fragmentation reactions. When deprotonated at the C2 position, 2-substituted-1,3-dithiolanes form a carbanion. wikipedia.org Unlike the more stable six-membered 1,3-dithiane (B146892) analogs, this five-membered carbanion is prone to undergo a cycloreversion or fragmentation reaction. nih.govwikipedia.org

This base-induced fragmentation results in the cleavage of the dithiolane ring to generate a dithiocarboxylate anion and ethylene (B1197577) gas. nih.govwikipedia.org The reaction conditions, including the choice of base and solvent, must be carefully controlled to favor this pathway. nih.gov For instance, using a strong base like lithium hexamethyldisilazide (LiHMDS) in a solvent like cyclopentyl methyl ether (CPME) at elevated temperatures can efficiently induce this fragmentation in 2-aryl-1,3-dithiolanes. nih.gov The resulting dithiocarboxylate anion is a versatile intermediate that can be trapped in situ with various electrophiles, such as alkyl halides, to synthesize a wide range of dithioesters. nih.gov This fragmentation pathway thus provides a synthetically useful route to dithioesters, which are valuable precursors in polymer chemistry and heterocyclic synthesis. nih.gov

Investigation of Reaction Mechanisms and Intermediates

The mechanistic landscape of this compound is diverse, encompassing acid-catalyzed hydrolysis, base-mediated fragmentations, and catalyst-driven cleavage reactions. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies.

Kinetic Studies of Dithiolane Transformations

While specific kinetic studies on the transformations of this compound are not extensively documented, valuable insights can be drawn from kinetic analyses of structurally similar compounds, such as 2-aryl-1,3-dithianes. The acid-catalyzed hydrolysis of these compounds provides a well-established model for understanding the factors that govern the rate of dithiolane transformations.

The hydrolysis of 2-aryl thioacetals in an acidic medium is a key reaction, and its kinetics are sensitive to the electronic properties of the substituents on the aryl ring. For instance, studies on the acid-catalyzed hydrolysis of 2-aryl-2-phenyl-1,3-dithianes have shown that the reaction rate is significantly influenced by the nature of the aryl substituents. rsc.org Electron-donating groups on the aromatic ring tend to accelerate the hydrolysis, while electron-withdrawing groups have a retarding effect. This is because the rate-determining step often involves the formation of a carbocationic intermediate, which is stabilized by electron-donating groups.

In the case of this compound, the two methyl groups on the phenyl ring are electron-donating. Therefore, it can be inferred that these substituents will enhance the rate of acid-catalyzed hydrolysis compared to an unsubstituted 2-phenyl-1,3-dithiolane. The mechanism is believed to transition from an A-SE2 type for more reactive dithianes to an A2-like mechanism for less reactive ones. rsc.org

Below is a hypothetical representation of how substituent effects might influence the relative hydrolysis rates of various 2-aryl-1,3-dithiolanes, based on the principles observed in related systems.

Aryl SubstituentElectronic EffectExpected Relative Rate of Hydrolysis
4-MethoxyphenylStrongly Electron-DonatingFastest
3,5-DimethylphenylElectron-DonatingFast
PhenylNeutralModerate
4-ChlorophenylElectron-WithdrawingSlow
4-NitrophenylStrongly Electron-WithdrawingSlowest

Elucidation of Reaction Pathways

The reaction pathways of this compound are not limited to simple hydrolysis. Mechanistic studies have revealed a variety of transformations that this and related compounds can undergo, often leading to structurally interesting products. These pathways are highly dependent on the reaction conditions, particularly the nature of the reagents and solvents employed.

One significant reaction pathway for 2-aryl-1,3-dithiolanes is base-mediated fragmentation. When treated with a strong base such as lithium hexamethyldisilazide (LiHMDS), 2-aryl-1,3-dithiolanes can undergo ring fragmentation to produce aryl-dithiocarboxylates. nih.gov These intermediates can then be trapped with alkylating agents to furnish a variety of dithioesters. This reaction pathway is initiated by the deprotonation at the C2 position of the dithiolane ring, followed by a retro-cycloaddition that releases ethylene gas and forms the dithiocarboxylate anion. The 3,5-dimethylphenyl group would be expected to be compatible with this reaction, affording the corresponding 3,5-dimethylphenyl dithiocarboxylate intermediate.

Another intriguing reaction pathway involves the cleavage of the dithiolane ring through a cycloreversion mechanism. For example, 2-silylated 1,3-dithiolanes, when treated with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), can generate an intermediate carbanion at the C2 position. nih.govnih.gov This carbanion can then undergo a [3+2]-cycloreversion to yield an ethene derivative and a thioketone. While this specific pathway requires a silyl group at the C2 position, it highlights the diverse reactivity of the dithiolane ring.

The formation of 1,3-dithiolanes from rhodanine-derived enethiols has also been investigated, with a proposed mechanism involving a common thioketone intermediate. researchgate.net This suggests that under certain conditions, the formation of this compound could proceed through pathways other than the direct condensation of 3,5-dimethylbenzaldehyde (B1265933) and 1,2-ethanedithiol (B43112).

Applications of 2 3,5 Dimethylphenyl 1,3 Dithiolane in Complex Organic Synthesis

Development of Chiral 1,3-Dithiolane (B1216140) Systems

The 1,3-dithiolane ring has become an important scaffold in medicinal chemistry and drug design, present in a variety of therapeutic agents. nih.gov When the dithiolane ring is appropriately substituted, it can introduce stereogenic centers, making the development of enantiomerically pure 1,3-dithiolane systems a critical area of research. nih.gov The stereochemistry of these compounds can significantly influence their pharmacodynamic and pharmacokinetic properties. nih.gov Consequently, substantial effort has been dedicated to creating chiral 1,3-dithiolane-based synthons that can be incorporated into complex, biologically active molecules. nih.gov

One of the most powerful applications of chiral 1,3-dithiolane systems is their use as chiral ketene (B1206846) equivalents. Ketenes are highly reactive and useful intermediates, but their direct use in asymmetric synthesis can be challenging. A chiral ketene equivalent is a stable molecule that reacts in a stereocontrolled manner to deliver a two-carbon acyl unit, effectively functioning as a chiral ketene synthon.

A notable example in this area is the development of trans-2-methylene-1,3-dithiolane 1,3-dioxide. This compound, which can be prepared in enantiomerically pure form, serves as a highly reactive and selective chiral ketene equivalent. The key step in its asymmetric synthesis involves a Modena asymmetric oxidation of a 2-substituted-1,3-dithiolane precursor, which establishes the chirality at the sulfur atoms with high diastereocontrol and enantiocontrol. While not a 2-aryl derivative, this system demonstrates the potential of the 1,3-dithiolane scaffold in asymmetric synthesis.

Chiral 1,3-dithiolane systems, particularly those designed as ketene equivalents, exhibit excellent stereoselectivity in cycloaddition reactions, most notably in the Diels-Alder reaction. These reactions are fundamental for the construction of six-membered rings, which are core structures in many natural products and pharmaceuticals.

The chiral ketene equivalent, (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide, has been shown to undergo highly selective Diels-Alder reactions with a wide range of dienes. The C2-symmetry of the trans-bis-sulfoxide directs the facial selectivity of the approaching diene, leading to excellent diastereoselectivity in the resulting cycloadducts. This high reactivity and selectivity extend even to notoriously unreactive dienes.

Table 1: Diastereoselectivity in Diels-Alder Reactions with a Chiral 1,3-Dithiolane Ketene Equivalent

Diene Selectivity (diastereomeric ratio)
Cyclopentadiene >97:3
Furan >97:3
1-Methoxybutadiene >97:3
Cyclohexa-1,3-diene 90:10

Furthermore, 1,3-dithiolanes themselves can be formed through stereoselective [3+2] cycloaddition reactions. For instance, the reaction of a silylated thiocarbonyl S-methanide with aryl or hetaryl thioketones proceeds with complete regioselectivity to form sterically crowded 2-trimethylsilyl-1,3-dithiolanes, which are precursors for other synthetic transformations. nih.gov

Precursor in Heterocycle Synthesis

While 2-aryl-1,3-dithiolanes are not typically direct precursors that undergo ring expansion or transformation into different heterocyclic systems, they serve as crucial intermediates in multi-step syntheses of other heterocycles. Their primary role is that of a protected aldehyde. The 2-aryl-1,3-dithiolane moiety is stable to a wide range of reaction conditions, allowing for modifications on other parts of a molecule.

Deprotection, often under oxidative or acidic conditions, regenerates the parent aryl aldehyde. This aldehyde can then participate in classic heterocycle-forming reactions. For example, after deprotection of 2-(3,5-dimethylphenyl)-1,3-dithiolane to 3,5-dimethylbenzaldehyde (B1265933), the aldehyde can be used in reactions such as:

The Hantzsch pyridine (B92270) synthesis to form dihydropyridines.

The Biginelli reaction to produce dihydropyrimidinones.

Condensation reactions with amines or hydrazines to form imines or hydrazones, which can then undergo further cyclization.

Additionally, related structures like β-keto 1,3-dithianes, which serve as masked 1,3-dicarbonyl systems, can be converted into various functionalized oxygen-containing heterocycles. organic-chemistry.org This highlights the role of the dithioacetal group as a stable precursor to a reactive carbonyl functionality, thereby enabling the synthesis of complex heterocyclic targets.

Formation of Aryl/Hetaryl-Substituted Ethenes and Dibenzofulvenes

A significant application of 2-aryl-1,3-dithiolanes is their use as precursors for the synthesis of highly substituted alkenes, specifically tetra-aryl/hetaryl-substituted ethenes and dibenzofulvenes. nih.gov This transformation is achieved through a novel protocol involving 2-silylated-1,3-dithiolane intermediates.

The process begins with the formation of a 2-trimethylsilyl-1,3-dithiolane. Treatment of this silylated dithiolane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), generates a carbanion at the C2 position. This intermediate carbanion undergoes a spontaneous cycloreversion reaction. The reaction yields the desired tetrasubstituted ethene and a dithioformate anion. nih.gov This method provides a highly efficient, one-pot procedure for creating sterically congested alkenes that are of interest in materials chemistry. nih.gov

Table 2: Synthesis of Substituted Ethenes from 2-Silylated-1,3-dithiolane Precursors

Thioketone 1 Thioketone 2 Product Yield (%)
Thiofluorenone Thiofluorenone Dibenzofulvene 91
Thiofluorenone Di(thiophen-2-yl)methanethione 9-(Di(thiophen-2-yl)methylene)-9H-fluorene 85
Thiofluorenone 4,4'-Dimethoxythiobenzophenone 9-((4-Methoxyphenyl)(phenyl)methylene)-9H-fluorene 88

This protocol represents an efficient alternative to traditional olefination reactions like the McMurry reaction for the synthesis of tetrasubstituted ethenes. nih.gov

Spectroscopic and Structural Data for this compound Not Found

Following a comprehensive search for advanced spectroscopic and structural characterization data, specific experimental details for the chemical compound this compound could not be located. The search included queries for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data.

Specifically, no publicly available ¹H NMR, ¹³C NMR, or two-dimensional NMR (e.g., HSQC, HMBC) spectra for this compound were identified. Similarly, searches for Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HRMS) data for this particular compound did not yield any specific results.

Consequently, the detailed analysis and creation of data tables for the sections and subsections as outlined in the request—including ¹H NMR spectral analysis, ¹³C NMR spectral analysis, two-dimensional NMR techniques, EI-MS, and HRMS—cannot be completed at this time due to the absence of the necessary primary data in the public domain.

Advanced Spectroscopic and Structural Characterization of 2 3,5 Dimethylphenyl 1,3 Dithiolane

Infrared (IR) Spectroscopy

Following extensive searches of scientific literature and chemical databases, no specific experimental Infrared (IR) spectroscopy data for 2-(3,5-Dimethylphenyl)-1,3-dithiolane could be located. While general IR spectral features of 1,3-dithiolane (B1216140) derivatives are documented, a detailed analysis and a data table of characteristic vibrational frequencies for the title compound are not available in the reviewed sources.

Typically, the IR spectrum of a compound like this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These would include:

Aromatic C-H stretching: Vibrations of the C-H bonds on the dimethylphenyl ring, usually appearing in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Vibrations of the C-H bonds in the dithiolane ring and the methyl groups, typically observed between 3000 and 2850 cm⁻¹.

Aromatic C=C stretching: Vibrations of the carbon-carbon double bonds within the benzene (B151609) ring, which give rise to several bands in the 1600-1450 cm⁻¹ region.

C-S stretching: Vibrations of the carbon-sulfur bonds in the dithiolane ring. These bands are generally weak and can be found in the fingerprint region, broadly between 800 and 600 cm⁻¹.

Without experimental data, a precise data table for this compound cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination

A thorough search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, a detailed description of its solid-state structure, including specific bond lengths, bond angles, and crystal packing information, is not available.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would provide valuable insights into:

Conformation of the 1,3-dithiolane ring: The five-membered dithiolane ring can adopt various conformations, such as an envelope or a twisted form. X-ray data would confirm the preferred conformation in the solid state.

Orientation of the 3,5-dimethylphenyl group: The analysis would reveal the dihedral angle between the plane of the aromatic ring and the dithiolane ring.

Intermolecular interactions: Details about how the molecules pack in the crystal lattice, including any potential non-covalent interactions like van der Waals forces or C-H···π interactions, would be elucidated.

In the absence of experimental crystallographic data, a data table summarizing these structural parameters cannot be generated.

Computational and Theoretical Investigations of 2 3,5 Dimethylphenyl 1,3 Dithiolane

Density Functional Theory (DFT) Studies on Electronic Structure

No peer-reviewed articles or database entries detailing Density Functional Theory (DFT) studies on the electronic structure of 2-(3,5-Dimethylphenyl)-1,3-dithiolane were found.

A theoretical DFT study on this compound would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, analysis of the electron density distribution and the generation of electrostatic potential maps would provide insights into the electrophilic and nucleophilic regions of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

There is no available research on the use of molecular dynamics (MD) simulations for the conformational analysis of this compound.

For a molecule with a flexible dithiolane ring and a rotatable phenyl group, MD simulations would be a valuable tool to explore its conformational landscape. Such simulations would model the atomic motions of the molecule over time, allowing for the identification of the most stable, low-energy conformations. This information is critical for understanding how the molecule's three-dimensional shape influences its physical properties and biological interactions.

Prediction of Reactivity and Reaction Pathways

Specific computational predictions of the reactivity and potential reaction pathways for this compound are not present in the scientific literature.

Computational methods, often in conjunction with DFT, can be employed to predict a molecule's reactivity. This can include the calculation of reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters would help in forecasting the compound's behavior in chemical reactions. Additionally, computational modeling could be used to map out the potential energy surfaces of hypothetical reactions involving this molecule, thereby identifying the most likely reaction pathways and transition states.

Elucidation of Spectroscopic Parameters via Computational Methods

No computational studies aimed at elucidating the spectroscopic parameters of this compound have been published.

Computational chemistry offers powerful tools for predicting various spectroscopic data. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about electronic transitions. Similarly, calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra, which are characteristic of the molecule's structural vibrations. Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR spectra, confirming the molecule's structure.

Derivatives and Analogues of 2 3,5 Dimethylphenyl 1,3 Dithiolane

Chiral 2-(3,5-Dimethylphenyl)-1,3-dithiolane Derivatives

The introduction of chirality into the this compound scaffold can be achieved through several synthetic strategies, leading to enantiomerically enriched or pure compounds that can serve as chiral auxiliaries or building blocks in asymmetric synthesis. researchgate.net The 1,3-dithiolane (B1216140) ring, when substituted, can possess stereogenic centers, and the resolution and characterization of these stereoisomers are crucial for their application in stereoselective transformations. nih.gov

One common approach involves the reaction of 3,5-dimethylbenzaldehyde (B1265933) with an enantiopure dithiol, such as (R,R)- or (S,S)-butane-2,3-dithiol. This method establishes defined stereocenters on the dithiolane ring, influencing the facial selectivity of reactions at the C2 position. Alternatively, if the dithiolane ring itself is prochiral, the introduction of a substituent at the C2 position can generate a new stereocenter.

The resolution of racemic 1,3-dithiolane derivatives is another viable method for obtaining enantiopure compounds. nih.gov Techniques such as enantioselective high-performance liquid chromatography (HPLC) can be employed to separate the enantiomers. nih.gov Once resolved, the absolute configuration of each enantiomer can be determined using methods like X-ray crystallography of the parent compound or a suitable derivative. nih.gov These chiral, non-racemic dithiolane derivatives are valuable tools in asymmetric synthesis, where they can be used to control the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and reductions. doi.org

Oxidized Forms: Sulfoxides and Sulfones

The sulfur atoms of the 1,3-dithiolane ring in this compound can be selectively oxidized to yield the corresponding sulfoxides and sulfones. These oxidation reactions introduce new functional groups and can significantly alter the stereoelectronic properties and chemical reactivity of the parent molecule. researchgate.net

Controlled oxidation, often using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can lead to the formation of the mono-sulfoxide, this compound-1-oxide. The presence of the sulfoxide (B87167) group introduces a new stereocenter at the sulfur atom, resulting in diastereomeric products.

Further oxidation with excess oxidizing agent yields the corresponding sulfones. organic-chemistry.org Oxidation of both sulfur atoms can result in the formation of the cis- and trans-isomers of this compound-1,3-dioxide. The relative stereochemistry of the two sulfoxide groups has a profound impact on the molecule's conformation and reactivity. For instance, the anion of trans-1,3-dithiolane 1,3-dioxide has been shown to be sufficiently stable for reactions with aldehydes, a stability not observed in the parent sulfide (B99878) or the monoxide. acs.orgacs.org This enhanced stability of the C2-anion in the dioxide derivative allows it to be used in carbon-carbon bond-forming reactions with high diastereoselectivity under kinetically controlled conditions. acs.orgacs.org

The conversion of the sulfide to sulfoxides and sulfones modifies the electron-withdrawing nature of the dithiolane ring, affecting the acidity of the C2 proton and the stability of the corresponding carbanion.

Silicon-Substituted 1,3-Dithiolanes

The introduction of a silicon-containing group, such as a trimethylsilyl (B98337) (TMS) moiety, at the C2 position of the dithiolane ring provides a versatile synthetic handle for further transformations. The synthesis of 2-silyl-1,3-dithiolanes can be achieved by deprotonation of the C2-carbon followed by quenching with a silyl (B83357) halide.

A notable method for creating silicon-substituted dithiolanes involves the reaction of a thioketone with trimethylsilyldiazomethane. beilstein-journals.orgnih.gov This process can lead to the formation of sterically crowded 2-trimethylsilyl-1,3-dithiolanes. beilstein-journals.orgnih.govuzh.ch While this compound is derived from an aldehyde, analogous principles can be applied. Deprotonation of the parent dithiolane at the C2 position with a strong base like n-butyllithium, followed by reaction with trimethylsilyl chloride, would yield 2-(3,5-dimethylphenyl)-2-trimethylsilyl-1,3-dithiolane.

These 2-silylated 1,3-dithiolanes are synthetically useful intermediates. For instance, upon treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), they can generate a C2 carbanion that can be used in olefination reactions. beilstein-journals.orgnih.gov This protocol offers an efficient approach to the synthesis of substituted ethenes. beilstein-journals.orgnih.gov The silicon substituent serves as a masked carbanion, providing an alternative to direct deprotonation, which can sometimes be problematic. The preparation and subsequent reactions of silicon-substituted dienes derived from such precursors have also been explored, highlighting their utility in Diels-Alder and cross-coupling reactions. nih.gov

Incorporation of the 3,5-Dimethylphenyl Moiety into Diverse Heterocyclic Systems

The 3,5-dimethylphenyl group is a common structural unit that is not exclusive to dithiolane chemistry but is also found in a wide variety of other heterocyclic systems. This moiety is often incorporated into molecules designed for biological and materials science applications due to its specific steric and electronic properties. Its presence can influence molecular conformation, solubility, and intermolecular interactions.

Research has shown the 3,5-dimethylphenyl unit as a key component in the synthesis of diverse heterocyclic structures, including imidazoles, pyrazoles, and isoindolinones. amazonaws.comjocpr.comacs.org For example, compounds such as 1-(3,5-dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole have been synthesized and characterized. amazonaws.com In the field of asymmetric catalysis, bis(3,5-dimethylphenyl)cyclopropene has been used as a precursor in rhodium-catalyzed reactions to produce chiral isoindolinones. acs.org Furthermore, the 3,5-dimethylphenyl isothiocyanate serves as a building block for nitrogen- and sulfur-containing heterocycles. nih.gov

The following table provides examples of different heterocyclic systems that incorporate the 3,5-dimethylphenyl moiety, illustrating the versatility of this substituent in the design of complex organic molecules.

Compound NameHeterocyclic CoreContext/Application
1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazoleImidazoleSynthesis and X-ray crystal structure analysis. amazonaws.com
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazoleImidazoleSynthesis via condensation reaction. amazonaws.com
Derivatives of 4-[(4-substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazolePyrazoleSynthesized for potential biological activities. jocpr.com
Isoindolinone derivativesIsoindolinoneFormed from Rh(III)-catalyzed reaction with 3,3-bis(3,5-dimethylphenyl)cyclopropene. acs.org
Derivatives from 3,5-Dimethylphenyl isothiocyanateThioureas, Thiazoles (potential)A reactive building block for various N- and S-containing heterocycles. nih.gov

Comparison with Homologous 1,3-Dithianes and Related Thioacetals

The properties and reactivity of this compound are best understood when compared with its six-membered ring homologue, 2-(3,5-dimethylphenyl)-1,3-dithiane, and other related thioacetals. The difference in ring size—five-membered for dithiolane versus six-membered for dithiane—imparts significant differences in conformation, stability, and chemical behavior. organic-chemistry.org

The most notable difference lies in the stability and utility of their C2-lithiated anions in the context of "umpolung" or dipole inversion chemistry, famously utilized in the Corey-Seebach reaction. organic-chemistry.org Lithiated 1,3-dithianes are generally stable and are widely used as acyl anion equivalents, reacting readily with a variety of electrophiles. organic-chemistry.org In contrast, the corresponding lithiated 2-substituted-1,3-dithiolanes are often unstable and prone to fragmentation, typically eliminating ethylene (B1197577) to form a dithiocarboxylate. acs.orgorganic-chemistry.org This instability limits their general applicability in synthesis unless the ring is appropriately substituted to suppress this cleavage pathway. acs.org

However, this reactivity difference can be altered by oxidation. In the case of the 1,3-dioxides, the anion of trans-1,3-dithiolane 1,3-dioxide shows good stability, whereas the corresponding dithiane system can be less selective under kinetically controlled conditions. acs.orgacs.org Conversely, under thermodynamic control, the dithiane dioxide system often provides higher diastereoselectivity. acs.org

Both 1,3-dithiolanes and 1,3-dithianes are extensively used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. nih.gov The methods for their formation (thioacetalization) and cleavage (deprotection) are generally similar, often employing acid catalysis for formation and reagents like mercury(II) salts for cleavage. organic-chemistry.orgnih.gov

The table below summarizes the key comparative points between 2-aryl-1,3-dithiolanes and their 1,3-dithiane (B146892) counterparts.

Property2-Aryl-1,3-dithiolane2-Aryl-1,3-dithiane
Ring StructureFive-membered ringSix-membered ring (chair conformation)
FormationReaction of an aldehyde with 1,2-ethanedithiol (B43112). chemicalbook.comReaction of an aldehyde with 1,3-propanedithiol. organic-chemistry.org
C2-Anion (Lithio-derivative) StabilityGenerally unstable; prone to fragmentation to ethylene and dithiocarboxylate. acs.orgorganic-chemistry.orgStable; widely used as an acyl anion equivalent (Corey-Seebach reaction). organic-chemistry.org
Reactivity of Oxidized Forms (Dioxides)Anion of trans-dioxide is stable and gives high diastereoselectivity under kinetic control. acs.orgacs.orgLower kinetic selectivity but higher thermodynamic selectivity in anion reactions. acs.org
Primary Use in SynthesisPrimarily as a carbonyl protecting group. organic-chemistry.org Limited use for umpolung.Carbonyl protecting group and as a key intermediate for umpolung reactivity. organic-chemistry.orgorganic-chemistry.org
DeprotectionTypically requires reagents like HgCl₂/CaCO₃, or other oxidative/alkylative methods. nih.govSimilar methods to dithiolanes, including reagents like HgCl₂. youtube.com

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-(3,5-Dimethylphenyl)-1,3-dithiolane, and how do they influence experimental handling?

  • Answer : The compound’s density (e.g., 1.087 g/cm³ for a structurally similar quinoline derivative ), boiling point (~375°C), and flash point (~162°C) are critical for safe handling. These properties suggest stability under moderate thermal conditions but necessitate inert atmospheres for high-temperature reactions. Use differential scanning calorimetry (DSC) to assess decomposition thresholds and design reactions below these limits.

Q. What synthetic routes are available for preparing this compound, and how can yields be optimized?

  • Answer : While direct synthesis methods are not explicitly documented for this compound, analogous 1,3-dithiolanes (e.g., 2-naphthalen-1-yl-1,3-dithiolane) are synthesized via cyclization of dithiols with ketones or aldehydes under acidic conditions . Optimize yields by controlling stoichiometry (e.g., 1:1 thiol-to-carbonyl ratio) and reaction time (2–4 hours at 75–80°C, as seen in pyrrole syntheses ). Purification via crystallization (e.g., dioxane ) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Use ¹H/¹³C NMR to confirm the aromatic (3,5-dimethylphenyl) and dithiolane moieties. Compare with CAS Common Chemistry data for analogous compounds (e.g., 4,5-Dimethyl-1,3,2-dioxathiolane ). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can verify molecular weight (e.g., 232.364 g/mol for a related dithiolane ). FT-IR identifies S–S and C–S stretches (~600–700 cm⁻¹).

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distributions and reactive sites. Compare with PubChem’s computational data for structurally similar compounds (e.g., 4,5-Dimethyl-1,3,2-dioxathiolane ). Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior.

Q. What strategies resolve contradictions in spectroscopic data for dithiolane derivatives?

  • Answer : Discrepancies in NMR shifts may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic behavior. Cross-validate with X-ray crystallography (e.g., single-crystal studies for phenylene-bis(nitrilomethanylylidene) derivatives ). For ambiguous MS fragments, employ tandem MS/MS with collision-induced dissociation (CID).

Q. How does the 3,5-dimethylphenyl substituent influence the compound’s electronic and steric properties?

  • Answer : The electron-donating methyl groups increase aromatic ring electron density, enhancing π-π stacking interactions. Steric hindrance from the meta-substituents may limit axial coordination in metal complexes. Compare with 3,5-difluorophenyl analogs (e.g., 2-(3,5-difluorophenyl)acetonitrile ) to isolate electronic vs. steric effects.

Q. What experimental designs are suitable for studying the compound’s stability under oxidative or reductive conditions?

  • Answer : Expose the compound to controlled oxidants (e.g., H₂O₂) or reductants (e.g., NaBH₄) in inert solvents (e.g., DMF ). Monitor degradation via HPLC-MS and track sulfur oxidation states using X-ray photoelectron spectroscopy (XPS). Compare with stability data for 1,3,2-dioxathiolane derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.